molecular formula C11H18ClNO3 B1275715 Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate CAS No. 848819-60-3

Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate

Cat. No. B1275715
M. Wt: 247.72 g/mol
InChI Key: FXJFCSOQVPPIHK-UHFFFAOYSA-N
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Description

The compound of interest, Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate, is a derivative of pyrrolidine, which is a secondary amine and a five-membered lactam. Pyrrolidine derivatives are of significant interest in pharmaceutical chemistry due to their presence in a variety of bioactive molecules and pharmaceutical agents.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and requiring optimization for large-scale production. For instance, the synthesis of highly substituted pyrrole-3-carboxylic acid derivatives has been achieved through a one-step continuous flow method starting from tert-butyl acetoacetates, amines, and 2-bromoketones . Another example is the large-scale preparation of a pyrrolidine derivative used as an intermediate for nicotinic acetylcholine receptor agonists, which involved a one-pot process with three transformations . Efficient methods have also been reported for the synthesis of highly functionalized 2-pyrrolidinones, such as tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which are used in the synthesis of macrocyclic Tyk2 inhibitors .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, revealing that the proline ring adopts an envelope conformation and the structure exhibits intermolecular hydrogen bonds . Similarly, the absolute structure of a chiral pyrrolidine derivative was determined using diffraction, CD spectroscopy, and theoretical calculations .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions. For instance, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield 5-substituted pyrroles, which are precursors to prodigiosin and its analogs . The addition of Grignard reagents to chiral gamma-chlorinated N-tert-butanesulfinyl imine leads to the formation of 2-substituted pyrrolidines . Moreover, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate has been shown to react with maleic anhydride to form a Diels-Alder endo-adduct, which can further undergo reactions with electrophilic and nucleophilic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be studied using various analytical techniques. For example, the synthesis and characterization of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate involved high-resolution mass spectrometry, NMR, HSQC, and IR spectroscopy . The physicochemical properties of nitrogenous compounds containing pyridine-3-carboxylic acid derivatives were revealed through DFT calculations, molecular electrostatic potential, and frontier molecular orbitals studies .

Scientific Research Applications

1. Asymmetric Synthesis in Organic Chemistry

The compound has been utilized in the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy. This process involves a five-step chromatography-free synthesis and has been demonstrated to achieve high yields and enantiomeric excesses, showcasing its potential in the production of chiral pyrrolidines with pharmaceutical relevance (Chung et al., 2005).

2. Structural Studies and Synthesis Methods

Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a compound related to the title chemical, was synthesized and characterized, including X-ray diffraction studies. This indicates the compound's role in the development of novel synthetic routes and structural analysis in organic chemistry (Naveen et al., 2007).

3. Developing Fluorinated Compounds

The tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate variant has been used in the synthesis of polyfluoroalkylated prolinols. These compounds exhibit high diastereoselectivities and yields, indicating the chemical's role in the development of fluorine-containing pharmaceuticals and materials (Funabiki et al., 2008).

4. Applications in Medicinal Chemistry

The tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate derivative has been synthesized and used in the development of macrocyclic Tyk2 inhibitors. This demonstrates the compound's utility in the synthesis of complex molecules with potential therapeutic applications (Sasaki et al., 2020).

properties

IUPAC Name

tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJFCSOQVPPIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399035
Record name Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate

CAS RN

848819-60-3
Record name Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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